molecular formula C14H19ClN2O3 B1674776 Letimide hydrochloride CAS No. 21791-39-9

Letimide hydrochloride

Cat. No.: B1674776
CAS No.: 21791-39-9
M. Wt: 298.76 g/mol
InChI Key: QPFDPUCWRFYCFB-UHFFFAOYSA-N
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Description

Letimide hydrochloride is a chemical compound known for its diverse applications in various fields, including medicine, chemistry, and industry. It is a derivative of letimide, a compound with significant pharmacological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of letimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid. The resulting product is then oxidized to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by thermal rearrangement to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Letimide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxy ketones, alcohols, and substituted amines.

Scientific Research Applications

Letimide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of letimide hydrochloride involves its interaction with specific molecular targets. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the action of glutamate. This leads to a reduction in excitatory neurotransmission, which is responsible for its anesthetic and analgesic effects. Additionally, this compound affects other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .

Comparison with Similar Compounds

Letimide hydrochloride is often compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this compound.

If you have any specific questions or need further details, feel free to ask!

Properties

CAS No.

21791-39-9

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

QPFDPUCWRFYCFB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

Appearance

Solid powder

Key on ui other cas no.

21791-39-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Letimide hydrochloride;  Letimide HCl;  MA-1443;  MA 1443;  MA1443; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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